molecular formula C15H16ClN3O5 B2887424 4-(2-Aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride CAS No. 2341840-99-9

4-(2-Aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride

Cat. No.: B2887424
CAS No.: 2341840-99-9
M. Wt: 353.76
InChI Key: AZQNUQDFOMUSBB-UHFFFAOYSA-N
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Description

4-(2-Aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride ( 2341840-99-9) is a thalidomide-based chemical reagent with a molecular formula of C15H16ClN3O5 and a molecular weight of 353.76 g/mol . This compound is a derivative of a class of molecules known for their immunomodulatory properties, which are of significant interest in chemical biology and drug discovery research . The core structure incorporates a phthalimide and a piperidine-2,6-dione moiety, which is functionally similar to that found in clinically relevant compounds . A key feature of this molecule is the 2-aminoethoxy side chain, which provides a handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules, such as Proteolysis-Targeting Chimeras (PROTACs) . The primary research application of this compound is as a versatile intermediate in medicinal chemistry. The primary amine group on the ether linker can be readily conjugated to various carboxylic acids, isocyanates, or other functional groups, allowing researchers to tether the core imide structure to different protein-binding ligands . This is particularly valuable in the design and development of PROTACs, bifunctional molecules that recruit E3 ubiquitin ligases to target specific proteins for degradation. Researchers should handle this material with care; it is classified with the hazard statements H301-H312-H361, indicating that it is toxic if swallowed, in contact with skin, or suspected of damaging fertility or the unborn child . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures. It must be stored under an inert atmosphere at room temperature .

Properties

IUPAC Name

4-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5.ClH/c16-6-7-23-10-3-1-2-8-12(10)15(22)18(14(8)21)9-4-5-11(19)17-13(9)20;/h1-3,9H,4-7,16H2,(H,17,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQNUQDFOMUSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of Thalidomide 4’-ether-alkylC2-amine (hydrochloride) are largely dependent on the specific target proteins degraded as a result of its action. By modulating the ubiquitin-proteasome system and leading to the selective degradation of target proteins, this compound can influence various cellular processes, including cell survival, differentiation, and proliferation.

Biochemical Analysis

Biochemical Properties

Thalidomide 4’-ether-alkylC2-amine (hydrochloride) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by its structure, which includes a cereblon ligand, an alkylC2 linker, and a terminal amine.

Cellular Effects

The effects of Thalidomide 4’-ether-alkylC2-amine (hydrochloride) on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thalidomide 4’-ether-alkylC2-amine (hydrochloride) exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Over time, the effects of Thalidomide 4’-ether-alkylC2-amine (hydrochloride) may change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Thalidomide 4’-ether-alkylC2-amine (hydrochloride) can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Thalidomide 4’-ether-alkylC2-amine (hydrochloride) is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels.

Transport and Distribution

Thalidomide 4’-ether-alkylC2-amine (hydrochloride) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation.

Biological Activity

4-(2-Aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, also known as pomolidomide (CAS No. 2891597-17-2), is a synthetic compound with notable biological activities. It belongs to a class of drugs known for their immunomodulatory properties and has been investigated for its potential therapeutic applications in various diseases.

  • Molecular Formula : C19H24N4O6
  • Molecular Weight : 404.42 g/mol
  • Purity : ≥ 95%
  • IUPAC Name : 4-((2-(2-(2-aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Pomolidomide functions primarily through modulation of immune responses and inhibition of pro-inflammatory cytokines. It has been shown to:

  • Inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukins (IL-6, IL-12), and other inflammatory mediators .
  • Co-stimulate T-cell activation, enhancing immune responses against tumors and infections .

Antiviral Activity

Recent studies have highlighted the broad-spectrum antiviral activity of pomolidomide against various viral infections. For instance, it has demonstrated efficacy against dengue virus by reducing viral replication in cell cultures without significant cytotoxicity . This activity is attributed to its ability to degrade viral proteins and inhibit viral gene expression.

Immunomodulatory Effects

Pomolidomide's immunomodulatory effects have been extensively studied:

  • Cytokine Inhibition : It effectively reduces levels of TNF-α and other pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in monocytes .
  • T-cell Activation : The compound enhances T-cell proliferation and activity, which is crucial for effective immune responses in cancer therapy .

Anti-cancer Properties

Pomolidomide has been investigated for its potential in treating various cancers, particularly multiple myeloma. Its ability to modulate the immune system and inhibit tumor growth makes it a candidate for combination therapies with other anticancer agents .

Case Studies

  • Multiple Myeloma Treatment :
    • A clinical trial evaluated the efficacy of pomolidomide in combination with dexamethasone in patients with relapsed or refractory multiple myeloma. Results indicated significant improvements in overall response rates compared to historical controls .
  • Dengue Virus Infection :
    • In vitro studies demonstrated that pomolidomide significantly reduced dengue virus replication in human cell lines, suggesting its potential as an antiviral agent against mosquito-borne viruses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralReduced dengue virus replication
Cytokine InhibitionDecreased TNF-α, IL-6, IL-12 production
T-cell ActivationEnhanced T-cell proliferation
Anti-cancerImproved response rates in multiple myeloma
PropertyValue
Molecular FormulaC19H24N4O6
Molecular Weight404.42 g/mol
Purity≥ 95%
IUPAC Name4-((2-(2-(2-aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Comparison with Similar Compounds

Pharmacokinetic Properties

  • PEG-containing linkers (e.g., Target Compound) enhance aqueous solubility (>10 mg/mL in PBS) compared to alkyl-linked analogues (<2 mg/mL) .
  • Fluorinated derivatives exhibit longer plasma half-lives (t₁/₂ = 8–12 hrs) due to resistance to oxidative metabolism .

Limitations and Challenges

  • Aminoethoxy Derivative: Limited blood-brain barrier penetration due to polarity .
  • Piperidin-4-yl Derivatives : Synthetic complexity increases production costs .

Q & A

Q. What are the standard synthetic protocols for preparing 4-(2-Aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride?

Answer: The synthesis typically involves coupling 3-aminophthalic acid hydrochloride with aminoglutarimide derivatives under acidic conditions. A representative protocol (adapted from structural analogs) includes:

  • Reactants : 3-aminophthalic acid hydrochloride, 3-aminoglutarimide hydrochloride.
  • Solvents : Acetonitrile and acetic acid (for protonation and solubility).
  • Conditions : Reflux at elevated temperatures (e.g., 80–100°C) for 3–5 hours.
  • Workup : Precipitation, filtration, and recrystallization from DMF/acetic acid mixtures .
Example Synthesis Parameters
Scale
Molar Ratio
Solvent Volume
Yield

Q. What safety precautions are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Lab coat, gloves, safety goggles, and respiratory protection if dust/aerosols form.
  • Ventilation : Use fume hoods during synthesis or handling.
  • First Aid :
    • Skin Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .
    • Eye Exposure : Flush with water for 15 minutes; seek medical attention if irritation persists.
  • Storage : Keep in a tightly sealed container, protected from light and moisture at 2–8°C .

Q. Which analytical techniques are essential for characterizing this compound?

Answer:

  • Purity Analysis : HPLC with UV detection (λ = 254 nm); typical purity ≥95% .
  • Structural Confirmation :
    • NMR : 1^1H and 13^{13}C NMR to verify amine, ether, and dioxopiperidin moieties.
    • Mass Spectrometry : High-resolution MS (e.g., ESI+) for molecular ion confirmation.
  • Thermal Stability : TGA/DSC to assess decomposition temperatures (degradation onset ~200°C inferred from analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates.
  • Catalysis : Explore Brønsted acids (e.g., p-toluenesulfonic acid) to accelerate coupling reactions.
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C) .
  • Byproduct Mitigation : Monitor reaction progress via TLC or inline FTIR to identify side products (e.g., unreacted glutarimide).

Q. What strategies resolve contradictions in spectroscopic data for structural analogs?

Answer:

  • Dynamic NMR : Resolve rotational isomerism in dioxopiperidin rings by variable-temperature 1^1H NMR.
  • X-ray Crystallography : Confirm absolute configuration of chiral centers (e.g., C3 of the piperidin ring) .
  • Comparative Analysis : Cross-validate data with structurally characterized analogs (e.g., 2-(2,6-dioxopiperidin-3-yl)isoindoline derivatives) .

Q. How does pH influence the stability of this compound in aqueous solutions?

Answer:

  • Acidic Conditions (pH < 3) : Protonation of the aminoethoxy group enhances solubility but may hydrolyze the dioxopiperidin ring over time.
  • Neutral/Basic Conditions (pH 7–9) : Risk of dehydrochloridation; monitor via UV-Vis spectroscopy (shift in λmax).
  • Stability Protocol :
    • Prepare fresh solutions in deionized water (pH adjusted with 0.1 M HCl/NaOH).
    • Store at 4°C and assess degradation hourly via HPLC .

Q. What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to proteasomal subunits (e.g., CRBN) based on structural analogs like lenalidomide.
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability in aqueous environments.
  • QSAR : Correlate substituent effects (e.g., aminoethoxy chain length) with anti-inflammatory activity using Gaussian 09 for DFT calculations .

Q. Data Contradictions and Validation

  • Synthesis Yield Variability : reports 84% yield, while analogs in achieve ~70–75%. Contradictions may arise from solvent purity or heating uniformity. Validate via controlled replicate experiments.
  • Purity Discrepancies : Commercial sources (avoided per guidelines) claim >95% purity, but in-house HPLC may detect impurities (e.g., residual acetic acid). Use two orthogonal methods (HPLC and 1^1H NMR) for verification .

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